molecular formula C12H10FNO3 B2635113 methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate CAS No. 893730-39-7

methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2635113
CAS No.: 893730-39-7
M. Wt: 235.214
InChI Key: HDBSPJYZGJRILH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate (C₁₃H₁₂FNO₃) is a substituted indole derivative featuring a fluorine atom at the 5-position, a formyl group at the 3-position, and a methyl ester at the 2-position of the indole ring. The 1-methyl substitution enhances stability by preventing tautomerization . Its molecular weight is 253.24 g/mol, and its structure is characterized by the InChI Key FEVRILIOXYOTMK-UHFFFAOYSA-N . The compound’s functional groups—formyl (aldehyde), methyl ester, and fluorine—render it a versatile intermediate in medicinal chemistry and materials science. It is synthesized via formylation of methyl 5-fluoro-1-methyl-1H-indole-2-carboxylate, as described in prior methodologies .

Properties

IUPAC Name

methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSPJYZGJRILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous indole derivatives differ in substituent positions, electronic properties, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate 5-F, 3-CHO, 1-CH₃, 2-COOCH₃ C₁₃H₁₂FNO₃ 253.24 Intermediate for further derivatization
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 5-F, 3-I, 2-COOCH₂CH₃ C₁₁H₉FINO₂ 333.10 Halogenated analog; potential cross-coupling substrate
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH(C₆H₄C(O)C₆H₅) C₂₂H₁₆FN₂O₂ 359.12 Antiproliferative activity (m.p. 249–250°C)
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOCH₂CH₃ C₁₂H₁₃NO₃ 219.24 Methoxy group enhances electron density
Methyl 5-methoxy-8-methyl-1H-furo[2,3-g]indole-2-carboxylate 5-OCH₃, 8-CH₃, fused furan ring C₁₄H₁₂NO₄ 259.25 Fluorescent properties (UV λmax 294 nm)

Key Observations :

Substituent Effects :

  • The 3-formyl group in the target compound provides a reactive site for condensation or nucleophilic addition, distinguishing it from halogenated analogs (e.g., 3-iodo in ) or amide derivatives (e.g., ).
  • 5-Fluoro substitution enhances metabolic stability compared to methoxy analogs (e.g., ), as fluorine’s electronegativity reduces oxidation susceptibility.

Thermal and Spectral Properties :

  • The target compound lacks reported melting points, but related amide derivatives (e.g., ) exhibit high melting points (233–250°C), suggesting strong intermolecular interactions.
  • Methoxy-substituted indoles (e.g., ) display distinct UV-vis profiles (λmax ~294 nm) due to extended conjugation.

Synthetic Utility :

  • The methyl ester at the 2-position (target compound) is hydrolyzable to carboxylic acids, enabling scaffold diversification. In contrast, ethyl esters (e.g., ) require harsher conditions for hydrolysis.
  • Halogenated derivatives (e.g., 3-iodo ) serve as intermediates in cross-coupling reactions, while formyl groups facilitate Schiff base formation .

Biological Activity

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: Methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate
  • Molecular Formula: C₁₂H₁₀FNO₃
  • CAS Number: 893730-39-7

This compound is characterized by a unique substitution pattern that enhances its reactivity and biological activity, particularly due to the presence of the fluoro and formyl groups.

Antiviral Properties

Recent studies have indicated that this compound exhibits promising antiviral activity. Research highlights include:

  • Inhibition of HIV Integrase:
    • A related indole derivative was shown to inhibit HIV-1 integrase effectively, demonstrating an IC₅₀ value of 0.13 μM. The compound's structure allows it to bind within the active site of the integrase, suggesting potential for further optimization in antiviral drug development .
  • Mechanism of Action:
    • The mechanism involves chelation with magnesium ions in the integrase active site, which is crucial for its enzymatic function. This interaction may be a target for designing novel antiviral agents based on indole scaffolds .

Anticancer Activity

This compound has been investigated for its anticancer properties through various mechanisms:

  • Microtubule Destabilization:
    • Studies have shown that related compounds can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, certain analogs demonstrated significant apoptotic effects on breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 μM, enhancing caspase activity significantly .
  • Cell Cycle Arrest:
    • The compound's ability to induce morphological changes and cell cycle arrest has been documented, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Broad-Spectrum Activity:
    • This compound has been studied for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentrations (MICs) reported .
  • Mechanisms of Action:
    • The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with essential metabolic pathways, although specific targets remain to be fully elucidated .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC₅₀ Value (μM)Mechanism
This compoundAntiviral, Anticancer0.13 (HIV)Integrase inhibition
Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylateAntimicrobialVariesMembrane disruption
Methyl 4-chloro-5-fluoro-6-methylindole derivativesAnticancerVariesMicrotubule destabilization

Case Studies

Several case studies highlight the biological activities of this compound:

  • Study on HIV Inhibition:
    • A study published in Molecules demonstrated that derivatives of indole carboxylic acids effectively inhibited HIV integrase with IC₅₀ values ranging from 0.13 to 6.85 μM depending on structural modifications .
  • Anticancer Screening:
    • In vitro studies on breast cancer cell lines revealed significant apoptotic activity induced by methyl 5-fluoro derivatives at concentrations as low as 10 μM, suggesting their potential as lead compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate?

  • Methodology : This compound can be synthesized via formylation and carboxylation of indole precursors. For example, the formyl group at position 3 is introduced using Vilsmeier-Haack or Reimer-Tiemann reactions, followed by esterification with methyl chloroformate. Purification typically involves column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization .
  • Data : reports a 42% yield for a similar indole derivative using CuI-catalyzed click chemistry, highlighting the need for optimization in multi-step syntheses.

Q. How is the purity and structural integrity of this compound validated?

  • Methodology : Use a combination of 1H/13C/19F NMR to confirm substituent positions and electronic environments. TLC monitors reaction progress, while HRMS (FAB or ESI) verifies molecular weight. For example, validated a related indole derivative using 19F NMR (δ -115 ppm) and HRMS (m/z 353.1212 [M+H]+) .

Q. What are the critical spectroscopic markers for structural elucidation?

  • Key Data :

  • 1H NMR : The formyl proton (CHO) appears as a singlet near δ 10.2–10.5 ppm.
  • 13C NMR : The carbonyl carbons (ester COO: ~165–170 ppm; formyl CHO: ~190 ppm).
  • 19F NMR : The 5-fluoro substituent resonates at δ -115 to -120 ppm .

Advanced Research Questions

Q. How does the 5-fluoro substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodology : The electron-withdrawing fluoro group activates the indole ring for NAS at positions 4 and 6. Compare reactivity with non-fluorinated analogs (e.g., methyl 1-methylindole-2-carboxylate) using kinetic studies or DFT calculations. notes that fluoro substituents enhance electrophilicity in similar indole derivatives .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Optimization :

  • Catalyst Screening : Replace CuI () with Pd-based catalysts for higher regioselectivity in cross-coupling steps.
  • Solvent Systems : Use PEG-400/DMF () to enhance solubility of intermediates.
  • Workflow : Employ flow chemistry ( ) for hazardous steps (e.g., diazomethane reactions) to improve safety and reproducibility .

Q. How does the formyl group at position 3 enable the synthesis of bioactive heterocycles?

  • Case Study : The formyl group undergoes condensation with aminothiazoles ( ) or thioureas to form Schiff bases, which cyclize into thiazolo[3,2-a]indole derivatives. These derivatives show antimicrobial and kinase inhibitory activity, as seen in bisindolylmaleimide analogs ( ) .

Q. What computational methods predict the compound’s reactivity in drug design?

  • Approach : Perform DFT calculations (e.g., Fukui indices, HOMO-LUMO gaps) to map electrophilic sites. applied DFT to study charge distribution in pyrrole-carboxylate analogs, identifying reactive sites for functionalization .

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